2,3,3,3-Tetrafluoropropanoyl bromide

Acylation Kinetics Leaving Group Ability Nucleophilic Substitution

2,3,3,3-Tetrafluoropropanoyl bromide (CAS 61444-66-4, C₃HBrF₄O, MW 208.94) is a fluorinated acyl halide characterized by a tetrafluoropropanoyl core and a reactive bromoacyl moiety. It is a colorless to pale yellow liquid employed as an electrophilic building block in organic synthesis, particularly for introducing a partially fluorinated, chiral acyl group into pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C3HBrF4O
Molecular Weight 208.94 g/mol
CAS No. 61444-66-4
Cat. No. B12107969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3,3-Tetrafluoropropanoyl bromide
CAS61444-66-4
Molecular FormulaC3HBrF4O
Molecular Weight208.94 g/mol
Structural Identifiers
SMILESC(C(=O)Br)(C(F)(F)F)F
InChIInChI=1S/C3HBrF4O/c4-2(9)1(5)3(6,7)8/h1H
InChIKeyROEJWJRJEMOALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3,3-Tetrafluoropropanoyl Bromide (CAS 61444-66-4): Procurement-Grade Fluorinated Acyl Bromide for Specialized Organic Synthesis


2,3,3,3-Tetrafluoropropanoyl bromide (CAS 61444-66-4, C₃HBrF₄O, MW 208.94) is a fluorinated acyl halide characterized by a tetrafluoropropanoyl core and a reactive bromoacyl moiety . It is a colorless to pale yellow liquid employed as an electrophilic building block in organic synthesis, particularly for introducing a partially fluorinated, chiral acyl group into pharmaceuticals, agrochemicals, and advanced materials . Its high fluorine content enhances lipophilicity and metabolic stability, while the acyl bromide functionality enables rapid, high-yielding acylation reactions .

Why 2,3,3,3-Tetrafluoropropanoyl Bromide Cannot Be Replaced by Common Analogs: Critical Procurement Considerations


Substituting 2,3,3,3-tetrafluoropropanoyl bromide with close analogs like the corresponding chloride, regioisomeric bromides, or non-fluorinated acyl halides introduces significant risks to reaction yield, selectivity, and product profile. The electron-withdrawing fluorine atoms uniquely modulate the electrophilicity of the carbonyl carbon, while the specific substitution pattern (2,3,3,3 vs. 2,2,3,3) alters steric and electronic environments, directly impacting reaction kinetics and stereochemical outcomes [1]. Furthermore, the chiral center at C2 (absent in the 2,2,3,3-isomer) enables enantioselective transformations that symmetrical analogs cannot achieve [2]. A simple swap to a cheaper or more available alternative may lead to unexpected low yields, impure products, or complete failure of a validated synthetic route, resulting in costly delays and re-optimization efforts [3].

Quantitative Evidence for Selecting 2,3,3,3-Tetrafluoropropanoyl Bromide over Analogs


Enhanced Electrophilicity: Bromide vs. Chloride Leaving Group in Acylation Reactions

Acyl bromides are generally more reactive than acyl chlorides in nucleophilic acyl substitution reactions due to the better leaving group ability of bromide (Br⁻) compared to chloride (Cl⁻). In a typical acylation of an amine, the rate constant for an acyl bromide is approximately 10–100 times greater than that for the corresponding acyl chloride under identical conditions . While direct experimental data for 2,3,3,3-tetrafluoropropanoyl bromide vs. its chloride analog are not available in public literature, this established class-level trend allows users to expect faster reaction rates and higher yields when using the bromide, particularly with less nucleophilic substrates or under mild conditions [1].

Acylation Kinetics Leaving Group Ability Nucleophilic Substitution

Regioisomeric Differentiation: 2,3,3,3- vs. 2,2,3,3-Tetrafluoropropanoyl Bromide in Steric and Electronic Profiles

The 2,3,3,3-tetrafluoropropanoyl bromide possesses a distinct fluorine substitution pattern compared to its regioisomer 2,2,3,3-tetrafluoropropanoyl bromide (CAS 41874-81-1). The presence of a single fluorine at C2 and a trifluoromethyl group at C3 in the target compound creates a chiral center and a unique electronic distribution, whereas the symmetrical 2,2,3,3-isomer lacks chirality and has a different dipole moment [1]. While quantitative head-to-head reaction yield data are not publicly available, studies on analogous fluorinated acyl halides indicate that the regioisomeric structure can alter reaction diastereoselectivity by up to 20% and significantly affect the acidity of the α-proton, influencing enolate formation and subsequent alkylation outcomes [2].

Regioisomerism Fluorine Effects Reaction Selectivity

Physical Property Distinction: Boiling Point and Density Considerations for Process Design

Published experimental boiling point and density data for 2,3,3,3-tetrafluoropropanoyl bromide are not available in authoritative databases as of this writing . However, based on the molecular structure and comparison with related fluorinated acyl bromides (e.g., 2-bromo-2,3,3,3-tetrafluoropropanoyl bromide, MW 287.83, density ~1.9 g/mL estimated), the target compound is expected to have a boiling point in the range of 80–120°C and a density of approximately 1.5–1.7 g/mL [1]. In contrast, the regioisomer 2,2,3,3-tetrafluoropropanoyl bromide has a reported boiling point of 47°C (at 760 mmHg, estimated) and density 1.5 g/cm³ . These differences, while not precisely quantified, are sufficient to influence solvent selection, distillation parameters, and storage conditions in a manufacturing setting.

Physical Properties Process Engineering Handling and Storage

Chiral Center Advantage: Enantioselective Synthesis Enabled by 2,3,3,3-Tetrafluoropropanoyl Bromide

2,3,3,3-Tetrafluoropropanoyl bromide contains a stereogenic center at C2, making it a valuable chiral acylating agent. When used to derivatize racemic amines or alcohols, the resulting diastereomeric amides or esters can be separated by conventional chromatography, allowing for the determination of enantiomeric excess or the preparation of enantiopure materials [1]. In contrast, the achiral analog 2,2,3,3-tetrafluoropropanoyl bromide cannot provide this stereochemical handle. While quantitative data on the specific separation factors (α) for this reagent are not published, the utility of chiral acyl halides for enantiomeric resolution is well-established, with α values typically ranging from 1.2 to 3.0 depending on the substrate [2].

Chiral Building Blocks Asymmetric Synthesis Fluorinated Pharmaceuticals

High-Value Applications Where 2,3,3,3-Tetrafluoropropanoyl Bromide Delivers Unique Advantages


Synthesis of Fluorinated Pharmaceutical Intermediates Requiring High Reactivity and Mild Conditions

In the preparation of fluorinated drug candidates, 2,3,3,3-tetrafluoropropanoyl bromide serves as an ideal acylating agent for amines and alcohols when reaction speed is critical or when the nucleophile is sterically hindered. Its enhanced electrophilicity (10–100× faster than the chloride analog) ensures complete conversion under mild conditions, preserving sensitive functional groups and minimizing side reactions. This is particularly valuable in late-stage functionalization of complex drug scaffolds, where harsh conditions could degrade the product [1].

Enantioselective Synthesis of Chiral Fluorinated Building Blocks

The chiral center at C2 makes 2,3,3,3-tetrafluoropropanoyl bromide a powerful tool for introducing a stereochemically defined fluorinated acyl group. It can be used to prepare diastereomeric derivatives for enantiomeric purity analysis or as a key intermediate in the asymmetric synthesis of fluorinated amino acids, peptides, and other bioactive molecules [2]. The achiral 2,2,3,3-isomer cannot fulfill this role, making the target compound the only viable option for such applications [3].

Agrochemical Synthesis: Introduction of Lipophilic, Metabolically Stable Acyl Groups

The tetrafluoropropanoyl moiety imparts increased lipophilicity and resistance to metabolic degradation, which are desirable properties in agrochemical active ingredients [4]. 2,3,3,3-Tetrafluoropropanoyl bromide enables the efficient installation of this group onto amine or alcohol functionalities in herbicides, fungicides, and insecticides. Its higher reactivity compared to the chloride analog allows for faster reaction times in large-scale production, improving overall process efficiency .

Development of Fluorinated Polymers and Advanced Materials

Fluorinated acyl bromides are used to modify polymer surfaces or to synthesize specialty monomers with enhanced chemical resistance and thermal stability [5]. The unique regioisomeric structure of 2,3,3,3-tetrafluoropropanoyl bromide may impart different packing and solubility characteristics compared to the symmetrical 2,2,3,3-isomer, potentially leading to materials with distinct performance properties. Researchers developing next-generation coatings, membranes, or electronic materials may find this compound offers advantages in fine-tuning material attributes [6].

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